molecular formula C13H13F3N4OS B2602156 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1396862-55-7

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2602156
CAS RN: 1396862-55-7
M. Wt: 330.33
InChI Key: QUPITNDAMXTPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea, also known as TAK-659, is a novel and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancer.

Scientific Research Applications

Synthetic Chemistry Applications

Research into related pyrimidinyl and thiophenyl compounds has primarily focused on the development of novel synthetic routes and the exploration of their chemical properties. For instance, compounds featuring the trifluoromethylpyrimidinyl moiety have been synthesized through reactions involving urea and other precursors under various conditions, showcasing the chemical versatility and potential for generating diverse molecular structures with potentially unique properties. These methods highlight the importance of such compounds in expanding the toolkit of synthetic chemistry for creating new materials and molecules with tailored functions (Bonacorso et al., 2003; Liang-ce et al., 2016).

Material Science and Supramolecular Chemistry

The structural motifs present in these compounds, such as the trifluoromethyl and pyrimidinyl groups, have implications for material science and supramolecular chemistry. For example, ureidopyrimidinone derivatives have demonstrated strong dimerization capabilities via hydrogen bonding, suggesting their potential as building blocks in the design of supramolecular architectures. These properties could be harnessed in developing new materials with specific functionalities, including molecular recognition, self-assembly, and sensor applications (Beijer et al., 1998).

Pharmacological Research

In pharmacological research, structurally similar compounds have been explored for their biological activities, including their potential as kinase inhibitors, which could have implications for cancer therapy. The synthesis and evaluation of derivatives as receptor tyrosine kinase inhibitors highlight the ongoing interest in these molecules for therapeutic applications, particularly in targeting specific pathways involved in chronic myeloid leukemia (CML) and potentially other cancers. The structure-activity relationship (SAR) analysis of these compounds underscores the importance of molecular design in developing effective therapeutic agents (Li et al., 2019).

properties

IUPAC Name

1-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4OS/c1-8-7-9(13(14,15)16)19-10(18-8)4-5-17-12(21)20-11-3-2-6-22-11/h2-3,6-7H,4-5H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPITNDAMXTPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)NC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.